Ethyl 4-formylpicolinate
Overview
Description
Ethyl 4-formylpicolinate is an organic compound with the molecular formula C9H9NO3 It is a derivative of picolinic acid, featuring an ethyl ester group and a formyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formylpicolinate can be synthesized through several methods. One common approach involves the reaction of 4-picoline with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Another method involves the Vilsmeier-Haack reaction, where 4-picoline is treated with ethyl formate and phosphorus oxychloride. This reaction also yields this compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 4-carboxypicolinate.
Reduction: Ethyl 4-hydroxymethylpicolinate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-formylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-formylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Ethyl 4-formylpicolinate can be compared with other picolinic acid derivatives, such as:
Ethyl picolinate: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylpicolinic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
Mthis compound: Similar structure but with a methyl ester group, leading to differences in physical properties and reactivity.
This compound is unique due to the presence of both the formyl and ethyl ester groups, which confer distinct chemical properties and reactivity patterns.
Biological Activity
Ethyl 4-formylpicolinate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is an aromatic compound featuring a picolinate moiety, which is known for its ability to coordinate with metal ions. The synthesis of this compound typically involves the reaction of 4-picolinic acid with ethyl chloroformate, followed by formylation using a suitable reagent such as paraformaldehyde or by employing Vilsmeier-Haack reaction conditions.
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of picolinate compounds exhibit antimicrobial activity. This compound has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds with the picolinate structure can inhibit the growth of pathogens by disrupting their metabolic pathways or cell wall synthesis .
2. Coordination Chemistry
The ability of this compound to form stable complexes with metal ions enhances its biological activity. For instance, metal complexes of picolinate derivatives have been studied for their potential as antimicrobial agents and in cancer therapy due to their selective toxicity towards tumor cells compared to normal cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various picolinate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the chelation of essential metal ions required for bacterial metabolism .
Case Study 2: Metal Complexes in Cancer Therapy
Research has explored the potential of this compound metal complexes as anticancer agents. In vitro studies showed that these complexes induced apoptosis in cancer cell lines, suggesting that the coordination with metals enhances their therapeutic efficacy. The study highlighted the importance of the ligand's structure in determining the cytotoxicity of the resulting metal complexes .
Table 1: Biological Activities of this compound Derivatives
Compound | Activity Type | Target Organism/Cell Line | IC50 (µg/mL) |
---|---|---|---|
This compound | Antimicrobial | Staphylococcus aureus | 50 |
This compound | Antimicrobial | Escherichia coli | 75 |
This compound-Cu | Anticancer | HeLa (cervical cancer) | 30 |
This compound-Ag | Anticancer | MCF-7 (breast cancer) | 25 |
Properties
IUPAC Name |
ethyl 4-formylpyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXVZSVRXAGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232879 | |
Record name | 2-Pyridinecarboxylic acid, 4-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189819-76-9 | |
Record name | 2-Pyridinecarboxylic acid, 4-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189819-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 4-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.